molecular formula C9H15N3O B1386293 2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1155070-47-5

2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol

Cat. No.: B1386293
CAS No.: 1155070-47-5
M. Wt: 181.23 g/mol
InChI Key: SGIICYSMLCSAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol is a chemical compound with a complex structure that includes both pyridine and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-pyridine with 2-methyl-1-propanol under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amines and alcohols .

Scientific Research Applications

2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol stands out due to its unique combination of pyridine and amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-[(3-aminopyridin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,6-13)12-8-7(10)4-3-5-11-8/h3-5,13H,6,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIICYSMLCSAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol
Reactant of Route 2
Reactant of Route 2
2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol
Reactant of Route 3
Reactant of Route 3
2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol
Reactant of Route 4
Reactant of Route 4
2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol
Reactant of Route 5
Reactant of Route 5
2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol
Reactant of Route 6
2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.